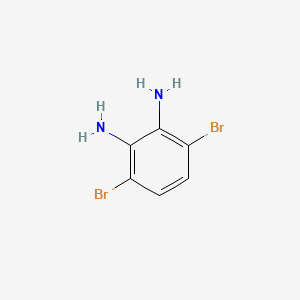

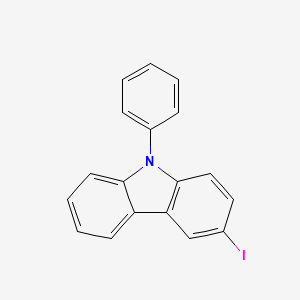

![molecular formula C31H22N4O2S3 B1314707 (Z)-S-苯并[d]噻唑-2-基 2-(2-氨基噻唑-4-基)-2-((三苯甲氧基)亚氨基)乙硫酸酯 CAS No. 143183-03-3](/img/structure/B1314707.png)

(Z)-S-苯并[d]噻唑-2-基 2-(2-氨基噻唑-4-基)-2-((三苯甲氧基)亚氨基)乙硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

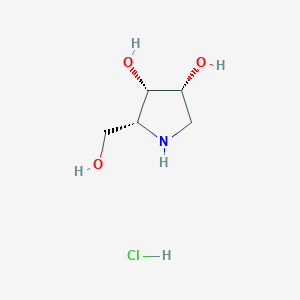

“(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate” is a chemical compound with the formula C31H22N4O2S3 . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 30g of 7-AVCA and 85g of cefdinir side chain active ester are added to 100 ml of dimethylacetamide, and the mixture is reacted with triethylamine at 15 - 20℃ for 4 hours . In the second stage, the reaction is carried out with hydrogen chloride and methoxybenzene in dichloromethane and dimethylacetamide at -15 - -10℃ for 2 hours .Physical And Chemical Properties Analysis

This compound has a boiling point that is not specified . It is stored in a dry environment at 2-8°C . More detailed physical and chemical properties are not provided in the search results.科学研究应用

噻唑基苯并噻唑基硫代酯的合成化合物 (Z)-S-苯并[d]噻唑-2-基 2-(2-氨基噻唑-4-基)-2-((三苯甲氧基)亚氨基)乙硫酸酯与几种合成的噻唑基苯并噻唑基硫代酯密切相关。例如,王玉环讨论了 2-(2-氨基-4-噻唑基)-(Z)-2-[(1-叔丁氧羰基-1-甲基-乙氧基)-亚氨基] 乙酸苯并噻唑基硫代酯的合成,重点介绍了反应条件的优化以实现 86.8% 的产率 王玉环。类似地,田大奎开发了一种通过酯化反应合成 MICA 活化硫代酯(头孢克肟和卡莫南的关键中间体)的方法,并通过红外和 1HNMR 数据证实了该结构 田大奎。

衍生物合成和表征H. M. Mohamed 提出了一种合成 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸酯衍生物的方法,并使用元素分析和光谱数据证实了这些结构。这些衍生物被进一步用于合成新的吡啶并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶-5-羧酸酯衍生物 H. M. Mohamed。在另一项研究中,N. Mishra 及其同事合成了苯并噻唑-亚氨基-苯甲酸席夫碱及其金属配合物,并使用各种光谱技术对其进行了表征,并分析了它们对引起流行病的细菌菌株的抗菌活性 N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey。

新型化合物和生物活性P. Uma 等人合成了 1-((苯并[d]噻唑-2-基)甲基)-4,5-二氢-3-甲基-N-苯基-1H-吡唑-5-亚胺及其衍生物,发现某些化合物对细菌表现出更高的毒性,尤其是带有氯取代基的化合物 P. Uma, K. Rajanna, Firasath Unnisa, P. K. Saiprakash。Emel Ermiş 和 Kaan Durmuş 合成了新型噻吩-苯并噻唑衍生物偶氮甲碱和胺化合物,对它们进行了表征,并研究了它们在不同溶剂中的电子吸收行为 Emel Ermiş, Kaan Durmuş。

安全和危害

属性

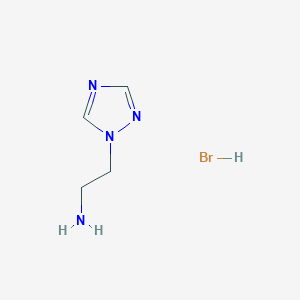

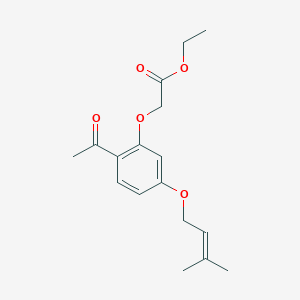

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate involves the condensation of S-benzothiazol-2-yl ethanethioate with 2-aminothiazole followed by the addition of trityl chloride and triethylamine to form the trityl ether. The final step involves the deprotection of the trityl group to obtain the desired compound.", "Starting Materials": [ "S-benzothiazol-2-yl ethanethioate", "2-aminothiazole", "trityl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve S-benzothiazol-2-yl ethanethioate (1.0 equiv) and 2-aminothiazole (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add trityl chloride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 30 minutes.", "Step 4: Extract the organic layer with diethyl ether and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Deprotect the trityl group by dissolving the purified product in a mixture of dichloromethane and trifluoroacetic acid and stirring for 2 hours.", "Step 8: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 30 minutes.", "Step 9: Extract the organic layer with diethyl ether and wash with water and brine.", "Step 10: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 11: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 12: Obtain the final product as a white solid." ] } | |

CAS 编号 |

143183-03-3 |

分子式 |

C31H22N4O2S3 |

分子量 |

578.7 g/mol |

IUPAC 名称 |

S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate |

InChI |

InChI=1S/C31H22N4O2S3/c32-29-33-25(20-38-29)27(28(36)40-30-34-24-18-10-11-19-26(24)39-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27+ |

InChI 键 |

UYVFYQGIARQHJC-ROMHNNFLSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=CSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5 |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

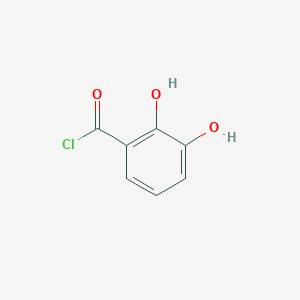

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)